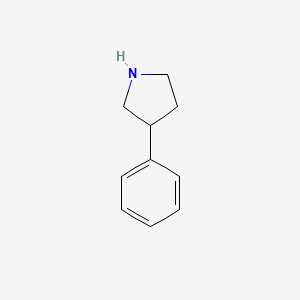

3-Phenylpyrrolidine

Beschreibung

Contextual Significance of Pyrrolidine (B122466) Derivatives in Organic Chemistry

Pyrrolidine and its derivatives represent a crucial class of heterocyclic compounds in organic chemistry. sci-hub.setandfonline.com The pyrrolidine ring is a common structural motif found in numerous natural products, including many alkaloids, and is a key component in a variety of pharmaceuticals. tandfonline.comnih.gov Their importance is underscored by their wide-ranging biological activities, which include antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. ontosight.aiontosight.ai The non-planar, puckered nature of the sp3-hybridized pyrrolidine ring allows for the exploration of three-dimensional chemical space, a desirable feature in drug design. nih.gov Furthermore, the nitrogen atom within the ring imparts basicity and nucleophilicity, influencing the molecule's chemical reactivity and its potential to interact with biological targets. nih.gov Pyrrolidine derivatives also serve as versatile scaffolds and chiral auxiliaries in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules. sci-hub.se

Overview of 3-Phenylpyrrolidine's Importance in Academic Research

This compound, in particular, has garnered attention in academic research as a "privileged structure." sci-hub.se This term refers to molecular frameworks that are capable of binding to multiple biological targets. The presence of the phenyl group at the C-3 position is a key feature in several compounds that act as central nervous system stabilizers. sci-hub.se Research has explored the synthesis and biological evaluation of this compound derivatives for their potential as anticonvulsants and their interaction with neurotransmitter systems. cymitquimica.comnih.gov The chiral nature of this compound, existing as (R) and (S) enantiomers, adds another layer of complexity and opportunity, as different stereoisomers can exhibit distinct biological activities. cymitquimica.com Consequently, the development of stereoselective synthetic routes and chiral resolution methods for this compound is an active area of investigation. thieme-connect.commarquette.edu

Scope and Objectives of the Research Outline

This article aims to provide a focused and detailed examination of the chemical compound this compound. The primary objectives are to:

Delve into the fundamental chemical and physical properties of this compound.

Explore various synthetic methodologies employed to produce this compound and its derivatives.

Discuss the significance and applications of this compound as a building block in the synthesis of more complex molecules.

Examine the role of this compound and its derivatives in medicinal chemistry research, highlighting their potential as bioactive compounds.

Investigate the applications of this compound derivatives in the field of catalysis.

This research outline will strictly adhere to these topics, providing a scientifically accurate and comprehensive overview of this compound's role in chemistry.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H13N | ontosight.aiscbt.com |

| Molecular Weight | 147.22 g/mol | ontosight.aiscbt.com |

| CAS Registry Number | 936-44-7 | ontosight.ai |

| Boiling Point | 243.4 °C at 760 mmHg; 120-122 °C at 12 Torr | chemicalbook.com |

| Density | 1.027 g/cm³ | chemicalbook.com |

| pKa | 10.10 ± 0.10 | chemicalbook.com |

| Physical Form | Liquid | |

| Solubility | Soluble in common organic solvents | ontosight.ai |

Synthesis and Manufacturing

The synthesis of this compound and its derivatives can be achieved through various chemical reactions. A number of methods have been developed to construct the pyrrolidine ring and introduce the phenyl substituent.

One common approach involves the use of transition metal catalysis. For instance, palladium-catalyzed reactions are widely used for carbon-carbon bond formation in the synthesis of aryl-substituted pyrrolidines. sci-hub.se Copper(I) salts have also been employed to catalyze three-component assembly reactions, leading to substituted pyrrolidines. sci-hub.se Another method is the [4+2] cycloaddition of nitrostyrene (B7858105) and a vinyl ether, followed by reduction, to yield optically active this compound. sci-hub.se

Reductive cyclization is another key strategy. For example, 1-ethyl-3-phenylpyrrolidine can be synthesized through the reductive cyclization of ethyl β-phenyl-γ-nitrobutyrate using a copper-chromite catalyst. acs.orgacs.org A dual-catalytic system has also been reported for the hydroarylation of a dihydropyridine (B1217469) derivative to produce this compound in a 53% yield. dicp.ac.cnnih.gov

Furthermore, multicomponent reactions offer an efficient pathway to synthesize polysubstituted pyrrolidines. tandfonline.com These reactions, often assisted by microwave irradiation, can increase synthetic efficiency and align with the principles of green chemistry. nih.gov The synthesis of N-Mannich bases derived from this compound-2,5-diones involves the initial formation of the substituted pyrrolidine-2,5-dione followed by an aminoalkylation reaction. nih.gov

Chirality and Enantiomers

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. This gives rise to two enantiomers: (R)-3-phenylpyrrolidine and (S)-3-phenylpyrrolidine. The stereochemistry of these enantiomers can significantly influence their biological activity. cymitquimica.com For instance, research on imidazopyridazine-based TRK inhibitors has shown that the (R)-2-phenylpyrrolidine moiety exhibits ideal shape complementarity to the hydrophobic pocket of tropomyosin receptor kinases. nih.gov

The separation of these enantiomers, known as chiral resolution, is a critical process in both academic research and pharmaceutical development. Chiral High-Performance Liquid Chromatography (HPLC) is a common technique used for this purpose. marquette.eduacs.org For example, the enantiomers of 3-ethyl-3-phenylpyrrolidin-2-one have been successfully separated using a Chiralcel OJ stationary phase. marquette.edu Kinetic resolution, where one enantiomer reacts faster than the other in a chemical reaction, is another strategy to obtain enantioenriched pyrrolidines. whiterose.ac.uk

Applications in Research

Building Block in Organic Synthesis

This compound and its derivatives are valuable building blocks in organic synthesis, serving as precursors for more complex molecules. The pyrrolidine scaffold can be functionalized at various positions to create a diverse range of compounds. sci-hub.se For example, Racemic Boc-cis-3-phenyl-pyrrolidine-2-carboxylic acid is utilized as an intermediate in the synthesis of various pharmaceuticals. chemimpex.com The unique structural features of these compounds allow for further derivatization, making them valuable in the creation of novel chemical entities.

Medicinal Chemistry

The 3-aryl pyrrolidine scaffold is considered a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities. sci-hub.se Derivatives of this compound have been investigated for their potential as:

Anticonvulsants: N-Mannich bases of this compound-2,5-diones have shown protection in animal models of therapy-resistant epilepsy. nih.gov

Central Nervous System (CNS) Agents: The this compound motif is found in compounds that act as CNS stabilizers. sci-hub.se Its derivatives are of interest for their potential to interact with various neurotransmitter systems. cymitquimica.com

Antimicrobial Agents: Certain derivatives have demonstrated activity against Gram-positive bacteria and drug-resistant fungal pathogens.

Anticancer Agents: The anticancer properties of derivatives of (2S)-1-methyl-5-oxo-3-phenylpyrrolidine-2-carboxylic acid have been explored.

Analgesics: The conformational properties of this compound have been studied in the context of opioid analgesics. acs.orgacs.org

Catalysis

Derivatives of this compound are also employed in the field of catalysis. The pyrrolidine scaffold can act as a ligand in asymmetric catalysis, facilitating enantioselective transformations. vulcanchem.com For instance, pyrrolidine-based organocatalysts can promote enantioselective C-H functionalization. vulcanchem.com The chiral nature of these compounds makes them valuable as chiral auxiliaries or in the development of chiral catalysts for stereoselective synthesis.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRFFTYUBPGHLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389848 | |

| Record name | 3-Phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-44-7 | |

| Record name | 3-Phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Phenylpyrrolidine and Its Derivatives

Strategies for Pyrrolidine (B122466) Ring Construction

Among the most powerful and versatile methods for assembling the pyrrolidine core are those that build the ring from acyclic precursors. These strategies offer a high degree of flexibility, allowing for the introduction of various substituents at different positions of the heterocyclic ring.

Cycloaddition Reactions

Cycloaddition reactions, which form a cyclic product by bringing together two or more unsaturated molecules, are a cornerstone of pyrrolidine synthesis. They allow for the rapid construction of molecular complexity, often in a single, highly controlled step.

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a prominent method for synthesizing five-membered heterocycles. This reaction involves the combination of a three-atom, four-pi-electron component (the 1,3-dipole) with a two-atom, two-pi-electron component (the dipolarophile), such as an alkene or alkyne. mdpi.com This approach is highly valued for its efficiency and its ability to generate multiple new stereocenters in a predictable manner. mdpi.com

Azomethine ylides are nitrogen-based 1,3-dipoles that serve as key intermediates in the synthesis of N-heterocycles, particularly pyrrolidines. mdpi.com These reactive species are typically generated in situ and trapped by a suitable dipolarophile. The [3+2] cycloaddition of an azomethine ylide with an alkene is a highly convergent and stereocontrolled route to the pyrrolidine ring system.

[3+2] Cycloaddition Reactions

Azomethine Ylide Cycloadditions

The reaction between azomethine ylides and styrene or its derivatives is a direct method for producing 3-arylpyrrolidines. Styrenes, being weakly activated alkenes, can be challenging dipolarophiles. However, catalytic asymmetric methods have been developed to facilitate this transformation with high stereoselectivity. nih.gov

The use of metal catalysts, such as copper(I) or silver(I) complexes with chiral ligands, enables the cycloaddition to proceed efficiently and with excellent control over the stereochemical outcome. nih.gov Depending on the specific catalyst and reaction conditions, it is possible to selectively form either the exo or endo cycloadducts, providing access to different diastereomers of the 4-arylproline derivatives. nih.govacs.org This stereochemical diversity is achieved through the formation of a metal-chelated azomethine ylide, which blocks one of the prochiral faces of the dipole, leading to a highly enantioselective reaction. nih.gov The mechanism can shift from a concerted pathway to a stepwise process, influenced by the polarization of the reactants by the catalyst. nih.gov

| Catalyst/Ligand | Dipolarophile | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Product Type | Ref |

| Cu(I)/Fesulphos | Styrene | Toluene | 25 | 92 | >98:2 | 96 | exo | nih.gov |

| Ag(I)/Fesulphos | Styrene | Toluene | 25 | 90 | 4:96 | 97 | endo | nih.gov |

| Cu(I)/TF-BiphamPhos | 4-Nitrostyrene | CH2Cl2 | 25 | 95 | >98:2 | 99 | exo | nih.gov |

| Ag(I)/TF-BiphamPhos | 4-Nitrostyrene | CH2Cl2 | 25 | 96 | 5:95 | 98 | endo | nih.gov |

The scope of azomethine ylide cycloadditions extends beyond styrenes to a wide array of alkenes and alkynes, making it a broadly applicable strategy for pyrrolidine synthesis. mdpi.comnih.gov Electron-deficient alkenes, such as α,β-unsaturated esters, ketones, and nitroalkenes, are common and highly reactive dipolarophiles in these reactions. mdpi.comrsc.org The reaction is often catalyzed by transition metals like copper, silver, or iridium, which allows for high levels of stereocontrol. acs.orgmdpi.combeilstein-journals.org

For instance, copper-catalyzed cycloadditions with nitroalkenes provide a facile route to multifunctionalized pyrrolidines. mdpi.comconicet.gov.ar Similarly, reactions with alkenyl boronates have been used to create 3-boronic-ester-substituted pyrrolidines. capes.gov.br The reaction is not limited to intermolecular processes; intramolecular variants, where the azomethine ylide and the dipolarophile are part of the same molecule, are powerful methods for constructing complex, polycyclic frameworks containing a pyrrolidine ring. mdpi.comnih.gov

Alkynes can also serve as dipolarophiles, reacting with azomethine ylides to form 3-pyrroline (B95000) derivatives. researchgate.net These products are valuable as they can be subsequently reduced to saturated pyrrolidines or oxidized to other useful heterocyclic structures. Catalyst-free cycloadditions between o-hydroxyaryl azomethine ylides and electron-deficient alkynes have been successfully carried out in water, highlighting a green chemistry approach. researchgate.net

| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Yield (%) | Ref |

| N-benzyl-N-(methoxymethyl)silylmethyl-amine | Methyl Acrylate | TFA (cat.), Flow | 2,4-disubstituted pyrrolidine | 85 | capes.gov.br |

| Imino ester | (E)-β-Nitrostyrene | Ming-Phos/Cu(I), -30°C | Polysubstituted pyrrolidine | 95 | conicet.gov.ar |

| Imino ester | Dimethyl Acetylenedicarboxylate | H2O, 80°C | 3-Pyrroline derivative | 90 | researchgate.net |

| N-Aryl glycine (B1666218) | N-Phenylmaleimide | EtOH, 90°C, 3h | Pyrrolizidine (B1209537) | 93 | beilstein-journals.org |

Glycine and its esters are versatile precursors for generating azomethine ylides, providing a direct entry into the synthesis of pyrrolidine rings. mdpi.com One of the most common methods involves the decarboxylative condensation of an α-amino acid, such as glycine, with an aldehyde or ketone. beilstein-journals.org This process typically occurs under thermal conditions and generates a non-stabilized or semi-stabilized azomethine ylide in situ. mdpi.combeilstein-journals.org

For example, the reaction of glycine with two equivalents of an arylaldehyde and two equivalents of an N-substituted maleimide (B117702) can produce complex tetracyclic pyrrolizidines in a pseudo-five-component reaction with high yield and diastereoselectivity. mdpi.com This highlights the power of decarboxylative cycloadditions to rapidly build molecular complexity from simple starting materials. beilstein-journals.org The reaction of glycine with aldehydes and olefinic oxindoles, catalyzed by recyclable zeolite HY, affords bis[spirooxindole-pyrrolizidine] compounds. beilstein-journals.org

Alternatively, stabilized azomethine ylides can be generated from glycine esters through deprotonation using a base, such as triethylamine (B128534) (TEA), in the presence of an aldehyde. mdpi.com These stabilized ylides also undergo [3+2] cycloaddition with various dipolarophiles. For instance, reacting a glycine ester with an aldehyde in the presence of a silver catalyst can produce highly substituted pyrrolidines. nih.govconicet.gov.ar These glycine-based approaches are fundamental in multicomponent reactions for the efficient assembly of diverse pyrrolidine-containing scaffolds. researchgate.netmetu.edu.tr

| Glycine Source | Carbonyl Source | Dipolarophile | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Ref |

| Glycine | Benzaldehyde (2 eq.) | N-Phenylmaleimide (2 eq.) | EtOH, 90°C | Tetracyclic Pyrrolizidine | 93 | >9:1 | mdpi.com |

| Glycine | Arylaldehyde (2 eq.) | Olefinic Oxindole (2 eq.) | Zeolite HY, EtOH, 90°C | Bis[spirooxindole-pyrrolizidine] | 73 | 6:1 | beilstein-journals.org |

| Glycine Ethyl Ester | Benzaldehyde | N-Phenylmaleimide | AgOAc/DBU | Substituted Pyrrolidine | - | - | capes.gov.br |

| Glycine Methyl Ester | Isatin | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile | EtOH, reflux | Spirooxindole-pyrrolidine | up to 92 | - | acs.org |

Decarboxylative [3+2] cycloadditions provide an efficient route to pyrrolidine-containing compounds by generating nonstabilized or semi-stabilized azomethine ylides. mdpi.commdpi.combeilstein-journals.org This method typically involves the condensation of an α-amino acid with an aldehyde, which upon heating, undergoes decarboxylation to form the azomethine ylide intermediate. mdpi.combeilstein-journals.org This reactive intermediate then participates in a [3+2] cycloaddition with a dipolarophile to yield the pyrrolidine ring. mdpi.com For instance, the reaction of glycine with aldehydes and maleimides can produce tetracyclic pyrrolizidines in high yields and diastereoselectivity. mdpi.com The process is often performed as a one-pot, three-component reaction, highlighting its efficiency. mdpi.com

A notable application of this methodology is the synthesis of fused-triazolobenzodiazepines. This multi-step, one-pot process begins with a decarboxylative [3+2] cycloaddition of a nonstabilized azomethine ylide, followed by N-propargylation and an intramolecular copper-free click reaction. mdpi.com The initial cycloaddition product's stereochemistry has been established, and the subsequent steps proceed with high efficiency. mdpi.com

| Reactants | Conditions | Product | Yield | Diastereomeric Ratio |

| Glycine, Aldehydes, Maleimides | Heat | Tetracyclic Pyrrolizidines | 71-93% | >9:1 |

| 2-Azidebenzaldehyde, 2-Aminoisobutyric acid, Maleimide | 1. CH3CN, 80°C; 2. Propargyl bromide, K2CO3; 3. 100°C | Fused-Triazolobenzodiazepine | High | Not Reported |

Morita-Baylis-Hillman Carbonates

The use of Morita-Baylis-Hillman (MBH) carbonates serves as a versatile strategy for the synthesis of substituted pyrrolidines. mdpi.com An organocatalytic allylic alkylation of α-benzylidene succinimides with MBH carbonates, catalyzed by a chiral phosphine, yields optically active succinimides in high yields and enantioselectivities. mdpi.com This reaction proceeds smoothly under mild conditions. mdpi.com

Furthermore, a stereoselective synthesis of (E,Z)-3,4-dialkylidene-N-phenylpyrrolidine-2,5-diones has been developed from MBH carbonates and phenyl isocyanate. researchgate.net These resulting compounds have proven to be useful synthetic intermediates for the preparation of more complex heterocyclic systems. researchgate.net

| Reactants | Catalyst | Product | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| 3-Benzylidene-1-phenylpyrrolidine-2,5-dione, MBH carbonate | Chiral Phosphine | Optical Active Succinimide (B58015) | 76% | 29% | 10:1 |

| Morita-Baylis-Hillman carbonates, Phenyl isocyanate | Not Specified | (E,Z)-3,4-dialkylidene-N-phenylpyrrolidine-2,5-diones | Not Reported | Not Applicable | Stereoselective |

[4+2] Cycloaddition of Nitrostyrene (B7858105) and Vinyl Ether

The synthesis of 3-phenylpyrrolidine can be achieved through a [4+2] cycloaddition reaction between (E)-2-nitrostyrene and a chiral vinyl ether. sci-hub.senbu.ac.in This reaction, promoted by a Lewis acid such as methylaluminum bis(2,6-diphenylphenoxide) (MAPh), furnishes a nitronate as a diastereomeric mixture. sci-hub.semsu.edu Subsequent reduction of this intermediate, typically with hydrogen gas in the presence of a platinum oxide catalyst, affords optically active this compound. sci-hub.se For example, the reaction of (E)-2-nitrostyrene with a chiral vinyl ether using MAPh as a promoter resulted in a 53% yield of the desired this compound. sci-hub.se The choice of Lewis acid can influence the stereochemical outcome of the cycloaddition. msu.edu

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions offer another major pathway to the this compound core, where a pre-formed chain containing the necessary atoms is induced to form the five-membered ring.

Ring-Closing Metathesis (RCM) with Grubbs' Catalyst

Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for the synthesis of cyclic compounds, including pyrrolidine derivatives. orgsyn.orgorganic-chemistry.org The reaction utilizes ruthenium-based catalysts, such as Grubbs' catalyst, to facilitate the formation of cyclic alkenes from acyclic dienes. orgsyn.orgorganic-chemistry.org For the synthesis of this compound derivatives, a key intermediate is an N-diallyl sulfonamide. sci-hub.senbu.ac.in This substrate undergoes RCM with Grubbs' catalyst to form a 2,5-dihydropyrrole derivative. sci-hub.se Subsequent chemical transformations, including an intramolecular Heck reaction and reduction steps, lead to the final 3-aryl pyrrolidine product. sci-hub.se

The efficiency of RCM can be influenced by factors such as catalyst selection, substrate concentration, and reaction temperature. orgsyn.orgorgsyn.org Different generations of Grubbs' catalysts offer varying levels of activity and functional group tolerance. organic-chemistry.org

Intramolecular Heck Reactions

The intramolecular Heck reaction is a versatile and powerful tool for the construction of carbocycles and heterocycles. sci-hub.se This palladium-catalyzed reaction involves the arylation of an olefin within the same molecule. sci-hub.se In the context of this compound synthesis, this reaction is often used to introduce the phenyl group at the 3-position of a pre-formed pyrroline (B1223166) ring. sci-hub.senih.gov For instance, N-substituted 2,5-dihydropyrroles can be regioselectively arylated to provide 3-aryl-(heteroaryl)pyrrolidines. sci-hub.se This reaction is a key step in a multi-step sequence that starts from an N-diallyl sulfonamide derivative and also involves a ring-closing metathesis. sci-hub.se The synthesis of various pyrazolo-fused compounds has also been achieved via intramolecular Heck reactions of imine derivatives. rsc.org

Intramolecular Electrophilic Cyclization

Intramolecular electrophilic cyclization is a powerful strategy for the synthesis of cyclic compounds. In the context of this compound derivatives, this approach has been notably utilized in the synthesis of complex structures. A key example involves the intramolecular electrophilic cyclization of 3-benzylcarbamoyl-3-phenylpyrrolidine, which leads to the formation of a 3,3-spirocyclic 2-oxindole ring system. researchgate.netcapes.gov.brmolaid.commolaid.comlookchem.com This transformation is a critical step in the synthesis of natural products like (±)-coerulescine and (±)-horsfiline. researchgate.netmolaid.com The reaction proceeds through the activation of an appropriate functional group, enabling the nucleophilic attack of the nitrogen atom to form the pyrrolidine ring.

Reductive Amination Approaches

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds and ammonia (B1221849) or primary or secondary amines. masterorganicchemistry.comorganic-chemistry.org This two-step process, which involves the initial formation of an imine or enamine followed by its reduction, is a highly effective way to construct the pyrrolidine ring. masterorganicchemistry.com For instance, the reductive amination of a 1,4-dicarbonyl compound with a suitable amine can lead to the formation of a pyrrolidine ring. A specific biocatalytic approach involves the site-selective amination of 1-phenylpentane-1,4-dione using a ω-transaminase, which leads to a spontaneous cyclization to an imine. researchgate.net This imine intermediate can then be reduced to the corresponding pyrrolidine. researchgate.net Different reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce imines in the presence of other functional groups. masterorganicchemistry.com

Cycloaddition Reactions of Cyclic Imine Intermediates

[3+2] Cycloaddition reactions involving azomethine ylides are a cornerstone in the synthesis of five-membered nitrogen-containing heterocycles like pyrrolidines. sci-hub.senih.gov Azomethine ylides, which are 1,3-dipoles, can be generated in situ from the condensation of an α-amino acid with a carbonyl compound or through the thermal or photochemical ring-opening of aziridines. These reactive intermediates then readily undergo cycloaddition with a variety of dipolarophiles, including alkenes and alkynes, to afford highly substituted pyrrolidines. sci-hub.se For example, the reaction of an azomethine ylide with a styrene derivative provides a direct route to the this compound framework. sci-hub.se The stereoselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. researchgate.net Furthermore, palladium-catalyzed [3+2] cycloaddition reactions of cyclic imines with vinylcyclopropanes have been developed to produce novel pyrrolidine ring systems. lboro.ac.uk

Palladium-Catalyzed C-C Bond Formation (Heck Reaction)

The palladium-catalyzed Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an alkene. sci-hub.selibretexts.org Intramolecular Heck reactions are particularly useful for the construction of cyclic and heterocyclic systems. sci-hub.selibretexts.org This methodology has been applied to the synthesis of 3-aryl pyrrolidines. sci-hub.se The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The intramolecular Heck reaction offers advantages in terms of efficiency and stereoselectivity compared to its intermolecular counterpart. libretexts.org For instance, a palladium-catalyzed intramolecular Heck reaction of C2-tethered pyrroles has been used to synthesize 3,2'-spiropyrrolidine-2-oxindole derivatives. sioc-journal.cn

| Heck Reaction Variants for Pyrrolidine Synthesis | Description | Catalyst/Reagents | Reference |

| Intramolecular Heck Reaction | Cyclization of an alkene onto an aryl palladium intermediate to form the pyrrolidine ring. | Pd(0) catalyst, base | sci-hub.selibretexts.org |

| Dearomative Heck Reaction | Intramolecular Heck reaction involving the dearomatization of a pyrrole (B145914) ring. | Pd(dba)2, PPh3, Et3N | sioc-journal.cn |

| Heck-type Reaction of Oximes | Reaction of O-acetyl ketoximes with allylic alcohols to form pyridines, a related nitrogen heterocycle. | Palladium catalyst | rsc.org |

Copper-Catalyzed Pyrrolidine Synthesis

Copper-catalyzed reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods for pyrrolidine synthesis. sci-hub.se Copper(I) salts can catalyze three-component assembly reactions between an α-diazo ester, an imine, and an alkene to produce substituted pyrrolidines with good to excellent diastereoselectivities. sci-hub.se Another approach involves the copper-catalyzed intramolecular aminooxygenation of alkenes, which provides a route to disubstituted pyrrolidines. nih.gov Furthermore, copper-catalyzed inter/intramolecular oxy/aminoarylation of γ-hydroxy/aminoalkenes with diaryliodonium triflates has been shown to yield a range of highly substituted pyrrolidines. acs.org A recently developed method describes the copper-catalyzed carbonylative cyclization of γ,δ-unsaturated aromatic oxime esters with amines to prepare pyrrolidine-containing amides. rsc.org

| Copper-Catalyzed Pyrrolidine Synthesis | Reactants | Key Features | Reference |

| Three-Component Assembly | α-diazo ester, imine, alkene | Good to excellent diastereoselectivity | sci-hub.se |

| Intramolecular Aminooxygenation | Alkene with a tethered sulfonamide | Diastereoselective formation of disubstituted pyrrolidines | nih.gov |

| Inter/Intramolecular Aminoarylation | γ-aminoalkenes, diaryliodonium triflates | Synthesis of highly substituted pyrrolidines | acs.org |

| Carbonylative Cyclization | γ,δ-unsaturated aromatic oxime esters, amines | Formation of pyrrolidine-containing amides | rsc.org |

Stereoselective Synthesis of this compound Derivatives

The biological activity of this compound derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several strategies have been developed for the enantioselective synthesis of this compound derivatives. One approach involves the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. Another powerful method is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. acs.org For example, the enantioselective reduction of a prochiral ketone precursor using chiral reducing agents like (-)- or (+)-B-chlorodiisopinocamphenylborane (DIP-Chloride®) can yield optically active 3-hydroxypyrrolidinone derivatives. sci-hub.se Asymmetric hydrogenation using chiral rhodium or iridium complexes is another widely used method for the enantioselective reduction of imines and enamines to produce chiral amines. acs.orgsci-hub.se Furthermore, enantioselective C(sp3)-H activation has been employed for the synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs. nih.gov Biocatalytic methods, utilizing enzymes such as monoamine oxidases, have also been successfully applied in the deracemization of racemic pyrrolidine derivatives to obtain single enantiomers. d-nb.info

| Enantioselective Strategy | Methodology | Example | Reference |

| Chiral Reducing Agents | Reduction of a prochiral ketone with a chiral borane (B79455) reagent. | Reduction of 4,4-dimethyl-1-phenylpyrrolidine-2,3-dione with DIP-Chloride®. | sci-hub.se |

| Asymmetric Hydrogenation | Reduction of an unsaturated precursor using a chiral metal catalyst. | Hydrogenation of a ketolactam using a Rh(I) complex with a chiral diphosphine ligand. | sci-hub.se |

| C(sp3)-H Activation | Enantioselective functionalization of a C-H bond. | Synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs. | nih.gov |

| Biocatalytic Deracemization | Enantioselective oxidation of one enantiomer in a racemic mixture using an enzyme. | Deracemization of rac-N-methyl-2-phenylpyrrolidine using an evolved monoamine oxidase. | d-nb.info |

Chiral Auxiliaries in Asymmetric Synthesis

Diastereoselective Approaches

When synthesizing pyrrolidine derivatives with multiple stereocenters, controlling the relative configuration is paramount. Diastereoselective methods are designed to favor the formation of one diastereomer over others.

The reduction of cyclic imines (or their tautomeric enamines) is a direct route to saturated heterocycles like pyrrolidines. The use of biocatalysts, specifically imine reductases (IREDs), has enabled highly stereoselective reductions. An enantioselective reduction of 2-substituted cyclic imines, including 5-phenyl-3,4-dihydro-2H-pyrrole, has been achieved using a panel of commercially available IREDs. researchgate.net

The reactions, performed in a glycerol/phosphate buffer mixture, resulted in full conversion and excellent enantioselectivity for the (S)-amine. researchgate.net This biocatalytic approach is notable for its high efficiency and the ability to operate at high substrate concentrations. researchgate.net

| IRED Enzyme | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|

| IRED-P1-A06 | 84 | >99 | S |

| IRED-P1-B02 | 80 | >99 | S |

| IRED-P2-C02 | 72 | >99 | S |

| IRED-P2-G03 | 70 | >99 | S |

The [3+2] cycloaddition reaction, particularly using azomethine ylides, is one of the most fundamental and versatile methods for constructing the five-membered pyrrolidine ring. sci-hub.se These reactions involve the 1,3-dipolar cycloaddition of an azomethine ylide, often generated in situ from the condensation of an α-amino acid and an aldehyde or ketone, with a dipolarophile, such as an alkene. researchgate.net

High levels of diastereoselective control can be achieved in these reactions, leading to complex, polycyclic, and spiro-pyrrolidine structures. For example, a one-pot, three-component reaction of isatins, L-proline, and (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones generates spiropyrrolizidine derivatives with high regio- and stereoselectivity. acs.org DFT calculations have shown that this reaction is under kinetic control, which dictates the observed stereochemical outcome. acs.org Similarly, highly functionalized dispiropyrrolidines can be synthesized with high diastereoselectivity through a multicomponent [3+2] cycloaddition. researchgate.net Advanced applications of this methodology include one-pot double [3+2] cycloaddition reactions that can efficiently and stereoselectively generate six bonds and seven chiral centers in a single process to form complex tetracyclic pyrrolidine-fused compounds. rsc.org

Stereospecific Chlorination

Table 1: Stereospecific Chlorination for this compound Derivative Synthesis acs.orgnih.gov

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | (R)-Styrene oxide, 3-(Benzylamino)propionitrile | - | Amino alcohol intermediate | - |

| 2 | Amino alcohol intermediate | - | Aziridinium ion (in situ) | - |

| 3 | Aziridinium ion | Stereospecific and regioselective chlorination | Chloro-intermediate | - |

| 4 | Chloro-intermediate | Nitrile anion cyclization | (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid | 84% overall |

C(sp3)-H Activation Strategy

The direct functionalization of C(sp3)-H bonds has emerged as a powerful tool for the synthesis of complex molecules, including this compound derivatives. Palladium-catalyzed C(sp3)-H arylation allows for the introduction of a phenyl group at a specific position on the pyrrolidine ring, often with high regio- and stereoselectivity. These reactions typically employ a directing group to guide the catalyst to the desired C-H bond. acs.orgacs.org For example, N-Boc-pyrrolidine can be arylated at the α-position using arylboronic acids in the presence of a palladium catalyst. nih.gov The use of an 8-aminoquinoline (B160924) (8-AQ) directing group on N-Boc-D-proline facilitates the arylation to produce 3-substituted proline derivatives. nih.gov The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields and selectivity. acs.orgacs.org

Table 2: Palladium-Catalyzed C(sp3)-H Arylation of Pyrrolidine Derivatives

| Substrate | Arylating Agent | Catalyst/Ligand | Directing Group | Product | Yield | Reference |

| N-Boc-pyrrolidine | Arylboronic acids | Pd(II) | N-Boc | α-Aryl-N-Boc-pyrrolidine | 51-99% | nih.gov |

| N-Boc-D-proline amide | Aryl iodide | Pd(OAc)2 | 8-Aminoquinoline | 3-Aryl-N-Boc-proline derivative | 45% | nih.gov |

| N-Boc-pyrrolidine-3-carboxamide | Aryl iodides | Pd(OAc)2 | Aminoquinoline | cis-3,4-disubstituted pyrrolidine | 25-69% | acs.org |

Synthesis from Acyclic Precursors

The construction of the pyrrolidine ring from acyclic starting materials is a fundamental and versatile approach to synthesizing this compound. One such method involves the use of N-diallyl sulfonamide derivatives. For example, this compound can be prepared from benzenesulfonyl chloride via the ring-closing metathesis of the corresponding N-diallyl sulfonamide using a Grubbs' catalyst. This is followed by an intramolecular Heck reaction and subsequent reduction steps. mdpi.com Another strategy employs a [4+2] cycloaddition reaction between (E)-2-nitrostyrene and a chiral vinyl ether, promoted by a Lewis acid. The resulting nitronate is then reduced to afford optically active this compound.

Table 3: Synthesis of this compound from Acyclic Precursors

| Precursors | Key Reaction | Catalyst/Reagents | Product | Yield | Reference |

| N-diallyl benzenesulfonamide | Ring-closing metathesis / Intramolecular Heck reaction | Grubbs' catalyst / Pd catalyst | 3-Aryl pyrrolidine | 28% | |

| (E)-2-Nitrostyrene, Chiral vinyl ether | [4+2] Cycloaddition / Reduction | Methylaluminum bis(2,6-diphenylphenoxide), Platinum oxide | Optically active this compound | 53% |

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by minimizing purification steps and reducing waste. A one-pot procedure for the synthesis of 1-substituted 3-arylpyrrolidines has been developed utilizing a samarium iodide-mediated cycloaddition of N,N-bis(benzotriazolylmethyl)amines with styrenes. This method provides the desired products in moderate to good yields. The reaction is believed to proceed through a samarium iodide-mediated ring closure.

Table 4: Samarium Iodide-Mediated One-Pot Synthesis of 1-Substituted 3-Arylpyrrolidines

| Reactant 1 | Reactant 2 | Reagent | Product | Yield |

| N,N-bis(benzotriazolylmethyl)amines | Styrenes | Samarium iodide | 1-Substituted-3-arylpyrrolidines | 51-70% |

Functionalization of Pre-formed Pyrrolidine Rings

An alternative to de novo ring synthesis is the functionalization of an existing pyrrolidine ring. Proline and its derivatives are common starting materials for this approach. For example, commercially available N-Boc-D-proline can be converted into its 8-aminoquinoline (8-AQ) amide. This derivative then undergoes a palladium-catalyzed C-H activation-arylation reaction to introduce a phenyl group at the 3-position. nih.gov The directing group can subsequently be removed under basic conditions. nih.gov This strategy allows for the stereoselective synthesis of functionalized this compound derivatives.

Table 5: Functionalization of N-Boc-proline to a this compound Derivative nih.gov

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield |

| 1 | N-Boc-D-proline | 8-Aminoquinoline, EDCI, HOBt | N-Boc-D-proline-8-AQ-amide | 85% |

| 2 | N-Boc-D-proline-8-AQ-amide | Aryl iodide, Pd catalyst | 3-Aryl-N-Boc-proline-8-AQ-amide | 45% |

| 3 | 3-Aryl-N-Boc-proline-8-AQ-amide | NaOH, EtOH, 100 °C | 3-Aryl-N-Boc-proline derivative | - |

Synthesis of Specific this compound Derivatives

1-Methyl-3-phenylpyrrolidine (B2500617)

The synthesis of 1-methyl-3-phenylpyrrolidine can be achieved through various methods, including the reductive amination of this compound. This reaction involves treating this compound with formaldehyde (B43269) in the presence of a reducing agent. This direct methylation of the nitrogen atom is an efficient way to produce the target compound. Another reported method involves the reaction of phenylmagnesium bromide with 1-methylpyrrolidine (B122478) derivatives.

Table 6: Synthesis of 1-Methyl-3-phenylpyrrolidine via Reductive Amination

| Reactant 1 | Reactant 2 | Reducing Agent | Product | Reference |

| This compound | Formaldehyde | - | 1-Methyl-3-phenylpyrrolidine | researchgate.netresearchgate.net |

This compound-2,5-dione (B1268348) (PPD)

This compound-2,5-dione, also known as phenylsuccinimide, and its N-substituted analogues are a well-studied class of compounds. The primary synthetic route to these molecules involves the cyclization of a corresponding 3-phenylsuccinic acid derivative.

One common method involves heating a 3-substituted phenylsuccinic acid with an appropriate arylamine or arylhydrazine at high temperatures (around 190-200°C) for 1.5 to 2 hours. ptfarm.pluj.edu.pl This process typically involves the distillation of water to drive the reaction towards the formation of the imide ring. uj.edu.pl For instance, a series of N-aryl substituted this compound-2,5-diones were synthesized by heating 3-phenylsuccinic acids with various arylamines. ptfarm.pluj.edu.pl The required 3-phenylsuccinic acids can themselves be prepared using established methods. ptfarm.pluj.edu.pl

Another approach involves a multi-step sequence starting from a diaryl ketone. For example, the synthesis of 3,3-diphenyl-1-phenylpyrrolidine-2,5-dione begins with the condensation of a diarylketone with ethyl cyanoacetate. arkat-usa.org The resulting 2-cyano-3,3-diarylacrylate is then converted to a succinic acid derivative through hydrolysis and decarboxylation. arkat-usa.org This succinic acid is cyclized to an anhydride (B1165640) using acetyl chloride, which then reacts with an amine (e.g., benzylamine) to form a succinamic acid. The final cyclization to the succinimide is achieved by refluxing in acetic anhydride. arkat-usa.org

Furthermore, 3-arylpyrrolidine-2,5-diones can be obtained through the reduction of 3-methylthio-4-aryl-3-pyrroline-2,5-diones (arylmaleimides) using zinc dust in acetic acid. clockss.org The arylmaleimide precursors are synthesized from the reaction of nitroketene dithioacetal with arylacetonitriles. clockss.org

The key synthetic strategies often involve the formation of the core 3-substituted pyrrolidine-2,5-dione structure, which can then be further modified, for example, through N-Mannich base formation by reacting the succinimide with formaldehyde and a secondary amine. nih.gov

| Starting Material | Reagents/Conditions | Product | Reference |

| 3-Phenylsuccinic acid, Arylamine | Heat (190-200°C), 1.5-2 h, water distillation | N-Aryl-3-phenylpyrrolidine-2,5-dione | ptfarm.pluj.edu.pl |

| Diaryl ketone, Ethyl cyanoacetate | 1. Ammonium acetate, benzene, reflux; 2. Hydrolysis/Decarboxylation; 3. Acetyl chloride; 4. Benzylamine; 5. Acetic anhydride, reflux | 3,3-Diaryl-1-benzylpyrrolidine-2,5-dione | arkat-usa.org |

| 3-Methylthio-4-aryl-3-pyrroline-2,5-dione | Zinc dust, Acetic acid | 3-Arylpyrrolidine-2,5-dione | clockss.org |

| 3-Substituted pyrrolidine-2,5-dione | Formaldehyde, Secondary amine | N-Mannich base of 3-substituted pyrrolidine-2,5-dione | nih.gov |

3-Aryl-3-hydroxy-1-phenylpyrrolidine Derivatives

A series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives have been designed and synthesized as potential novel androgen receptor antagonists. nih.govnih.gov The synthetic approach allows for the introduction of various substituents on the pyrrolidine ring and the 3-aryl group to optimize biological activity. nih.govnih.gov

The general synthetic strategy was developed to produce these complex molecules, with specific stereochemical configurations being important for their activity. nih.govnih.gov For instance, the introduction of a methyl group at the 2-position of the pyrrolidine ring was found to be significant. nih.govnih.gov The (2S,3R) configuration of the pyrrolidine ring was identified as being favorable for the desired biological activity. nih.govnih.gov The synthesis also involves the introduction of an amide substituent and a pyridin-3-yl group to modulate the compound's properties. nih.govnih.gov

| Starting Material | Key Synthetic Steps | Product Class | Reference |

| Not specified | Design and multi-step synthesis to control stereochemistry and introduce diverse substituents (e.g., 2-methyl group, amide functionality, 3-pyridyl group). | 3-Aryl-3-hydroxy-1-phenylpyrrolidine derivatives | nih.govnih.gov |

4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid

The synthesis of 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid has been reported, and the compound has been characterized using various spectroscopic techniques. researchgate.net While the specific reaction details are part of a larger study focusing on spectroscopic and computational analysis, the synthesis of this novel compound is a key aspect of the research. researchgate.netgoogle.comdaneshyari.com The structure implies a multi-component synthesis or a functionalization of a pre-formed pyrrolidone core.

| Starting Material | Reagents/Conditions | Product | Reference |

| Not specified in abstracts | Not specified in abstracts | 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid | researchgate.netgoogle.comdaneshyari.com |

(2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid (BCOPCA)

The synthesis of (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid (BCOPCA) is achieved through a condensation reaction. researchgate.net The process involves refluxing 5-oxo-1-phenylpyrrolidine-3-carboxylic acid with p-chlorobenzaldehyde. researchgate.net

The procedure involves reacting 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (1 equivalent) with p-chlorobenzaldehyde (1 equivalent) in a suitable solvent, such as alcohol, under reflux for 5 to 8 hours. researchgate.net After the reaction is complete, the mixture is filtered, and the crude product is recrystallized from alcohol to yield the purified BCOPCA. researchgate.net

| Starting Material | Reagents/Conditions | Product | Reference |

| 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid, p-Chlorobenzaldehyde | Alcohol, Reflux (5-8 hours) | (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid | researchgate.net |

3-Formyl-3-phenylpyrrolidine

A straightforward and rapid method for the synthesis of 3-formyl-3-phenylpyrrolidine has been established. researchgate.netcapes.gov.br This compound serves as a crucial intermediate in the synthesis of more complex alkaloids like (±)-coerulescine and (±)-horsfiline. researchgate.netcapes.gov.brmolaid.com

The key step in its preparation is a Lewis acid-catalyzed rearrangement of 3,4-dihydroxy-4-phenylpiperidine. researchgate.netcapes.gov.brmolaid.com This rearrangement reaction provides efficient access to the 3-formyl-3-phenylpyrrolidine scaffold. researchgate.netmolaid.com The starting material, 4-hydroxypiperidine, can be used to generate the necessary precursor for this rearrangement. researchgate.netcapes.gov.br

| Starting Material | Key Transformation | Product | Reference |

| 3,4-Dihydroxy-4-phenylpiperidine (derived from 4-hydroxypiperidine) | Lewis acid-catalyzed rearrangement | 3-Formyl-3-phenylpyrrolidine | researchgate.netcapes.gov.brmolaid.com |

Chemical Transformations and Reactivity of 3 Phenylpyrrolidine

Substitution Reactions

3-Phenylpyrrolidine and its derivatives can undergo substitution at several positions. The nitrogen atom is readily alkylated or acylated due to its nucleophilicity. acs.org The phenyl group can undergo typical electrophilic aromatic substitution reactions, such as nitration or halogenation, although the conditions must be controlled to avoid side reactions. Current time information in Bangalore, IN.

A significant advancement in the functionalization of the pyrrolidine (B122466) ring itself is the direct and selective arylation of sp³ C-H bonds. In a study on N-phenylpyrrolidine, a transformation for the direct arylation of the α-C-H bond was developed using a Ruthenium catalyst, Ru(H)₂(CO)(PCy₃)₃, in the absence of a directing group. rsc.org This type of reaction highlights the potential for late-stage functionalization of the pyrrolidine core, moving beyond classical substitutions on the nitrogen or the phenyl ring. C-H activation strategies have also been employed for the stereoselective synthesis of complex analogs, for instance, in the preparation of (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid derivatives. nih.gov In this approach, an 8-aminoquinoline (B160924) directing group on the nitrogen facilitates a palladium-catalyzed C-H activation-arylation at the C3 position of the proline skeleton. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| N-Alkylation | Electrophiles (e.g., alkyl halides) | N-Alkyl-3-phenylpyrrolidine | acs.org |

| Electrophilic Aromatic Substitution | Nitric acid, Halogens (e.g., Cl₂, Br₂) | Substituted Phenyl Ring | Current time information in Bangalore, IN. |

| C-H Arylation (N-phenylpyrrolidine) | Ru(H)₂(CO)(PCy₃)₃ catalyst | α-Aryl-N-phenylpyrrolidine | rsc.org |

| Directed C-H Activation/Arylation | Pd-catalyst, 8-aminoquinoline directing group | C3-Aryl pyrrolidine derivatives | nih.gov |

Derivatization Strategies

The this compound scaffold is a valuable building block that can be extensively modified through various derivatization strategies to create a diverse range of molecules.

Acylation of the secondary amine in the pyrrolidine ring is a common and straightforward derivatization method. This reaction is typically achieved by treating this compound with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. acs.org For example, 1-(2-bromobenzoyl)-3-phenylpyrrolidine (B6525537) is synthesized by introducing the 2-bromobenzoyl group via nucleophilic acyl substitution. google.com This strategy is frequently used to build more complex molecular architectures and to explore structure-activity relationships in medicinal chemistry. researchgate.netnih.gov

The pyrrolidine ring itself is often the product of reduction reactions from more oxidized precursors. A notable strategy for synthesizing 3-aryl-substituted pyrrolidines involves the double reduction of bicyclic aromatic sulfonamides. soton.ac.uk In one example, a this compound derivative was prepared from benzenesulfonyl chloride. The synthesis proceeds via a ring-closing metathesis of the corresponding N-diallyl sulfonamide, followed by an intramolecular Heck reaction. The subsequent double-bond reduction and removal of the sulfonyl group with lithium in liquid ammonia (B1221849) yield the target 3-aryl pyrrolidine. soton.ac.uk

Another common approach involves the reduction of lactams (pyrrolidinones) or succinimides. For instance, 3,3-diarylpyrrolidines have been synthesized from benzophenones, which are converted into succinimides and then reduced using borane-tetrahydrofuran (B86392) complex (BH₃·THF). rsc.org Similarly, N-aryl γ-lactam gem-dicarboxylates can be chemoselectively reduced using a sodium borohydride-iodine system to furnish the corresponding pyrrolidine derivatives. soton.ac.uk

The oxidation of the pyrrolidine ring to its aromatic counterpart, the pyrrole (B145914), is a synthetically valuable but challenging transformation due to the sensitivity of pyrroles to many oxidizing agents. acs.orgnih.gov This dehydrogenation or aromatization converts the robust pyrrolidine scaffold into a reactive, aromatic heterocycle.

Recent advancements have provided catalytic methods to achieve this transformation effectively. A notable method employs tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst for the direct dehydrogenation of pyrrolidines to pyrroles in an operationally simple procedure. acs.orgnih.gov This approach is significant because it does not require the pyrrolidine to be substituted with electron-withdrawing groups, which was a limitation of earlier methods that used stoichiometric oxidants like manganese dioxide (MnO₂). nih.gov Other catalytic systems for this dehydrogenation include palladium on silica (B1680970) gel at high temperatures, iridium pincer complexes, and copper complexes. google.comhawaii.eduoup.com The oxidation of N-phenylpyrrolidine has been shown to yield 1-phenyl-2-pyrrolidinone (B134918) (a γ-lactam) when catalyzed by a binuclear copper(II) complex in the presence of triethylamine (B128534). oup.com In the absence of the base, the reaction yields dimeric cycloadducts resulting from the dimerization of an intermediate pyrroline (B1223166). rsc.orgoup.com

A tandem reaction sequence combining a silver-catalyzed 1,3-dipolar cycloaddition with a benzoyl peroxide-mediated oxidative dehydrogenative aromatization has also been developed for the one-pot synthesis of multi-substituted pyrroles from simple alkenes. acs.org

| Oxidation/Dehydrogenation Method | Catalyst/Reagent | Conditions | Product | Reference(s) |

| Catalytic Dehydrogenation | B(C₆F₅)₃ | Acceptor-based, mild temp. (e.g., 40 °C) | Pyrrole | acs.orgnih.gov |

| Catalytic Dehydrogenation | Pd on Silica Gel | Vapor phase, 400-450 °C | Pyrrole | google.com |

| Catalytic Oxidation (to Lactam) | Binuclear Cu(II) Complex / Et₃N | O₂ atmosphere, room temp. | γ-Lactam | oup.com |

| Flow Oxidation | MnO₂ (heterogeneous) | High temperature, in-line column | Pyrrole | clockss.org |

| Tandem Cycloaddition/Aromatization | Ag-catalyst / Benzoyl Peroxide | One-pot sequence | Pyrrole | acs.org |

Reduction Reactions (e.g., Double Reduction of Bicyclic Aromatic Sulfonamides)

Reaction Mechanisms Involving this compound

Understanding the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new transformations.

The mechanisms often involve multiple catalytic cycles, especially in modern photoredox and dual catalytic systems. For the direct C-H arylation of N-phenylpyrrolidine, a proposed mechanism involves a ruthenium catalyst. rsc.org The catalytic cycle is suggested to involve Ru(Ph)(I)(CO)(PCy₃)₂ as a key intermediate, and a large kinetic isotope effect indicates that the C-H bond metalation is the rate-determining step. rsc.org

In dual catalytic systems combining photoredox and nickel catalysis for decarboxylative arylations, the process involves two interconnected cycles. oup.com An iridium photosensitizer, upon excitation by visible light, engages in a single-electron transfer (SET) to generate a radical from an amino acid precursor. This radical then enters a nickel catalytic cycle. The nickel catalyst undergoes oxidative addition with an aryl halide, followed by reaction with the radical species and subsequent reductive elimination to form the C-C bond and regenerate the active nickel catalyst. The iridium photocatalyst is regenerated in a parallel cycle. oup.com

The B(C₆F₅)₃-catalyzed dehydrogenation of pyrrolidines is proposed to proceed through a borane-catalyzed dehydrogenative process, although detailed mechanistic studies are ongoing. acs.orgnih.gov Similarly, the oxidation of N-phenylpyrrolidine by a binuclear copper(II) complex is thought to proceed via 1-phenylpyrrolidin-2-yl radicals, which can disproportionate to form 1-phenyl-Δ²-pyrroline, a key intermediate that can then dimerize or be further oxidized. rsc.orgoup.com

Kinetic Isotope Effects

The study of kinetic isotope effects (KIEs) provides valuable insight into reaction mechanisms by revealing the extent to which a specific atom is involved in the rate-determining step of a chemical transformation. This is achieved by replacing an atom with one of its heavier isotopes and observing the change in the reaction rate. In the context of this compound and its derivatives, KIE studies, particularly those involving the substitution of hydrogen (¹H) with deuterium (B1214612) (²H or D), have been instrumental in elucidating the mechanisms of their synthesis and metabolism.

Detailed research into the bioactivation of cyclic allylamines, which are structurally analogous to derivatives of this compound, has utilized deuterium isotope effects to understand their interaction with enzymes like monoamine oxidase B (MAO-B). For instance, a study on the MAO-B-catalyzed oxidation of 1-methyl-3-phenyl-3-pyrroline, a close analog of this compound, provided significant KIE values. The investigation compared the reaction rates of the standard substrate with its deuterated counterpart, specifically the pyrroline-2,2,4,5,5-d₅ analogue. The results showed apparent isotope effects on Vₘₐₓ of 4.29 for 1-methyl-3-phenyl-3-pyrroline and 3.98 for its 4-fluoro-substituted derivative. The corresponding isotope effects on Vₘₐₓ/Kₘ were 5.71 and 3.37, respectively. nih.gov These substantial primary kinetic isotope effects strongly suggest that the cleavage of a carbon-hydrogen bond at the pyrroline ring is at least partially rate-determining in the oxidation process catalyzed by MAO-B. nih.gov

Furthermore, kinetic isotope effects have been crucial in understanding the mechanisms of intramolecular C–H amination reactions that lead to the formation of the pyrrolidine ring structure. In one such study involving the formation of a 2,2-dimethyl-5-phenylpyrrolidine derivative through a nickel-catalyzed intramolecular C-H amination, a very large intermolecular KIE of 31.9 ± 1.0 was observed. nih.gov This large value is indicative of hydrogen atom abstraction being the rate-determining step and suggests the involvement of quantum tunneling. nih.gov Another investigation into a cobalt-porphyrin catalyzed intramolecular C-H amination to form a substituted 2-phenylpyrrolidine (B85683) reported an intramolecular KIE of 7. uva.nl This finding is consistent with a radical-based C-H bond activation step that occurs after the initial rate-limiting step of azide (B81097) activation. uva.nl Similarly, a cobalt-dipyrrin mediated C-H amination to produce a pyrrolidine derivative exhibited a kH/kD of 10.2(9), also pointing to a two-step radical pathway. nih.gov

These findings from studies on closely related compounds and synthetic routes forming the this compound scaffold underscore the utility of kinetic isotope effects in mechanistic elucidation. The magnitude of the observed KIEs consistently points towards C-H bond cleavage being a critical, often rate-limiting, step in both the enzymatic oxidation and the catalytic synthesis of these heterocyclic structures.

Interactive Data Table: Kinetic Isotope Effects in Reactions Related to this compound

| Reaction | Substrate | Catalyst/Enzyme | KIE (kH/kD) | Significance | Reference |

| Oxidation | 1-methyl-3-phenyl-3-pyrroline | Monoamine Oxidase B | 4.29 (on Vₘₐₓ) | C-H bond cleavage is partially rate-determining. | nih.gov |

| Oxidation | 1-methyl-3-(4-fluorophenyl)-3-pyrroline | Monoamine Oxidase B | 3.98 (on Vₘₐₓ) | C-H bond cleavage is partially rate-determining. | nih.gov |

| Intramolecular C-H Amination | (4-azido-4-methylpentyl)benzene | Nickel-Dipyrrin Complex | 31.9 ± 1.0 | Rate-determining hydrogen atom abstraction with tunneling. | nih.gov |

| Intramolecular C-H Amination | (4-azidobutyl)benzene | Cobalt Porphyrin | 7 | Radical-type C-H bond activation. | uva.nl |

| Intramolecular C-H Amination | (4-azido-4-methylpentyl)benzene | Cobalt-Dipyrrin Complex | 10.2 (9) | Two-step radical pathway. | nih.gov |

Applications of 3 Phenylpyrrolidine As a Building Block in Organic Synthesis

Construction of Complex Molecular Architectures

The 3-phenylpyrrolidine scaffold serves as a foundational element for the synthesis of more intricate and topologically interesting molecules. Its derivatives are employed in the creation of polycyclic compounds and complex molecular skeletons.

One notable application is in the synthesis of di(3-phenyl-2-pyrrolidinon-3-yl)ketones. These compounds, which feature adjacent stereogenic quaternary carbon centers, are challenging to synthesize due to steric hindrance. A diastereoselective procedure starting from 3-phenylpyrrolidin-2-one (B1266326) allows for the preparation of both meso- and DL-diastereomers of these hexasubstituted ketones. ucla.edu These ketones can then undergo photodecarbonylation to create compounds with adjacent all-carbon quaternary stereogenic centers, a structural motif present in various biologically active natural products. ucla.edu

Furthermore, derivatives of this compound have been utilized in the construction of macromolecular structures. For instance, N-phenylpyrrolidine has been used in the final step of a multi-step synthesis to produce a dendritic polymer precursor. This precursor is designed for the construction of a macromolecular K3,3 graph through electrostatic self-assembly and covalent fixation, showcasing the role of the pyrrolidine (B122466) moiety in building complex, non-biological architectures. acs.org

The versatility of the this compound framework also extends to the synthesis of polyheterocyclic alkaloids containing pyrrolizidine (B1209537), indolizidine, or spiro-oxindole rings. mdpi.com These complex structures often exhibit significant pharmacological activities, and the incorporation of the pyrrolidine ring contributes to their structural diversity and complexity, which can enhance their binding affinity and specificity to biological targets. mdpi.com

Synthesis of Natural Products and Analogues

The pyrrolidine ring is a core component of many natural products. researchgate.net Consequently, this compound and its derivatives are crucial starting materials and intermediates in the total synthesis of these complex molecules and their analogues.

A key application lies in the synthesis of pyrrolizidine and indolizidine alkaloids. mdpi.com These bicyclic structures, which consist of fused five-membered and five- or six-membered rings sharing a nitrogen atom, are found in a variety of natural products with anti-inflammatory, antimicrobial, and anticancer activities. mdpi.com The synthesis of these alkaloids often involves multi-step transformations, where the pyrrolidine ring serves as a key building block. mdpi.com

For example, the synthesis of alkaloids like aspidospermidine, aspidospermine, and quebrachamine (B1219942) has been achieved using a tricyclic amine intermediate derived from a multi-functional compound that undergoes annulation with glycine (B1666218). mdpi.com This highlights the utility of pyrrolidine precursors in constructing the core structures of complex alkaloids.

Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of many this compound derivatives makes them excellent candidates for this role in asymmetric synthesis, enabling the production of enantiomerically pure compounds. sci-hub.se

The effectiveness of a chiral auxiliary is often dependent on its ability to create a sterically biased environment, directing the approach of a reagent to one face of the molecule. The phenyl group in this compound derivatives can play a crucial role in establishing this steric bias.

While specific examples detailing the use of this compound itself as a widely-used, named chiral auxiliary are not as prevalent as for other structures like Evans' oxazolidinones or pseudoephedrine, the principle is well-established within the broader context of chiral pyrrolidine derivatives. wikipedia.orgnih.gov For instance, (3S)-1-Benzyl-3-phenylpyrrolidine, due to its S-configuration, is considered valuable in asymmetric catalysis or as a chiral auxiliary. Similarly, Boc-(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid plays a role in asymmetric synthesis to produce chiral compounds. chemimpex.com The development of enantiomerically pure drugs often relies on such chiral compounds. chemimpex.com

The general strategy involves attaching the chiral this compound derivative to a substrate, performing the desired stereoselective transformation, and then removing the auxiliary to yield the enantiomerically enriched product. wikipedia.org

Development of New Synthetic Methodologies

The unique reactivity of this compound and its derivatives has spurred the development of new synthetic methods and reactions in organic chemistry. These methodologies often leverage the structural features of the pyrrolidine ring and the electronic influence of the phenyl substituent.

One area of development is the functionalization of the pyrrolidine ring itself. Derivatives of this compound can be modified to create a variety of functional groups, expanding their utility in synthesis. These derivatives can undergo reactions such as oxidation and reduction, making them adaptable for different synthetic pathways.

A significant advancement is the palladium-catalyzed hydroarylation of pyrrolines to furnish 3-aryl pyrrolidines. researchgate.net This method provides a direct route to this important class of molecules, which show potential in various biological applications. researchgate.net The process is notable for its broad substrate scope and its ability to deliver drug-like molecules in a single step from readily available precursors. researchgate.net

Furthermore, research into the C-N bond cleavage of pyrrolidines is opening up new avenues for synthetic transformations. researchgate.net While challenging, the "skeletal remodeling" of the pyrrolidine framework allows for the conversion into different-sized cyclic amines or carbocycles, providing access to novel chemical space. researchgate.net For example, the C-N bond cleavage of 2-methyl-1-phenylpyrrolidine has been demonstrated. researchgate.net

The development of photocatalytic strategies also represents a frontier in synthetic methodology. cardiff.ac.uk While not exclusively focused on this compound, the general principles of using photocatalysis for the generation of radical intermediates can be applied to functionalize pyrrolidine-containing compounds, offering mild and efficient reaction conditions. cardiff.ac.ukresearchgate.net

Medicinal Chemistry and Pharmacological Relevance of 3 Phenylpyrrolidine Derivatives

General Overview of Pyrrolidine (B122466) Scaffold in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. sci-hub.se Its prevalence in numerous natural products, alkaloids, and synthetic pharmacologically active agents underscores its significance. The structural and physicochemical properties of the pyrrolidine scaffold, such as its three-dimensional nature, the presence of a basic nitrogen atom, and the potential for stereoisomerism, make it a highly attractive framework for the design of novel therapeutics.

The saturated sp3-hybridized carbon atoms in the pyrrolidine ring allow for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems. This non-planar structure can lead to more specific and higher-affinity interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and can be readily substituted to modulate a compound's pharmacokinetic and pharmacodynamic properties. The stereocenters that can be present on the pyrrolidine ring are also of critical importance, as different stereoisomers of a drug can exhibit vastly different biological activities and safety profiles.

The versatility of the pyrrolidine scaffold has led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antidiabetic properties. sci-hub.se

Biological Activities and Therapeutic Areas

Anticancer Activity

Derivatives of 3-phenylpyrrolidine have emerged as a promising class of compounds in the search for new anticancer agents. Researchers have synthesized and evaluated various series of these compounds, demonstrating their potential to inhibit the growth of different cancer cell lines.

One area of investigation has focused on 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide derivatives. A number of these compounds have shown significant cytotoxic effects against various cancer cell lines. mdpi.comnih.gov For instance, certain derivatives have displayed potent activity against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC50 values in the low micromolar range. mdpi.com Specifically, a derivative bearing a 5-nitrothiophene moiety was found to be highly active against multiple cell lines, including IGR39, PPC-1, triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells. mdpi.com

Another noteworthy class of compounds is the 3-[5-(4-chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-phenyl-pyrrolidine-2,5-dione derivatives. These have shown good and selective antiproliferative action against Dami and HL-60 leukemia cell lines. ukrbiochemjournal.org Additionally, derivatives of (2S)-1-methyl-5-oxo-3-phenylpyrrolidine-2-carboxylic acid have been investigated for their efficacy against A549 human lung adenocarcinoma cells, showing varying degrees of cytotoxicity. The incorporation of a 1,3,4-oxadiazolethione or a 4-aminotriazolethione ring into the molecular structure of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives has been shown to significantly enhance their anticancer activity against human A549 lung epithelial cells. mdpi.com

| Compound Class | Specific Derivative Example | Cancer Cell Line | Activity | Reference |

|---|---|---|---|---|

| 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides | Derivative with 5-nitrothiophene moiety | IGR39 (Melanoma) | EC50 = 2.50 ± 0.46 µM | mdpi.com |

| 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides | Derivative with 5-nitrothiophene moiety | PPC-1 (Prostate Cancer) | EC50 = 3.63 ± 0.45 µM | mdpi.com |

| 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides | Derivative with 5-nitrothiophene moiety | MDA-MB-231 (Breast Cancer) | EC50 = 5.10 ± 0.80 µM | mdpi.com |

| 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides | Derivative with 5-nitrothiophene moiety | Panc-1 (Pancreatic Cancer) | EC50 = 5.77 ± 0.80 µM | mdpi.com |

| 3-[5-(4-chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-phenyl-pyrrolidine-2,5-dione | Compound 1 | Dami and HL-60 (Leukemia) | Good and selective antiproliferative action | ukrbiochemjournal.org |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | 1,3,4-Oxadiazolethione derivative | A549 (Lung Cancer) | Reduced cell viability to 28.0% | mdpi.com |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | 4-Aminotriazolethione derivative | A549 (Lung Cancer) | Reduced cell viability to 29.6% | mdpi.com |

Anticonvulsant Activity

The this compound scaffold is a key structural feature in the development of new anticonvulsant agents. A significant body of research has focused on N-substituted this compound-2,5-diones, which have shown considerable promise in preclinical models of epilepsy.

Studies on N-aryl and N-aminoaryl this compound-2,5-diones have demonstrated their efficacy in the maximal electroshock (MES) seizure test in mice, a standard model for screening potential anticonvulsant drugs. researchgate.netnih.gov The nature of the substituent on the phenyl ring at the 3-position, as well as the substituents on the nitrogen atom, has been shown to significantly influence the anticonvulsant activity. For instance, N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones have displayed potent anti-seizure protection in the MES test. ptfarm.pl The presence of electron-withdrawing groups on the 3-phenyl ring was found to be closely associated with anticonvulsant activity. ptfarm.pl

Furthermore, research into 3,3-diphenyl-2-pyrrolidone derivatives has identified compounds with notable anticonvulsant properties. One such derivative, (±)-2-imino-l,5-dimethyl-3,3-diphenylpyrrolidine hydrochloride, was effective in protecting mice against MES-induced seizures. doi.org

| Compound Class | Specific Derivative Example | Test Model | Activity | Reference |

|---|---|---|---|---|

| N-[(4-Arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones | Derivatives with electron-withdrawing groups on the 3-phenyl ring | Maximal Electroshock (MES) test in mice | Potent anti-seizure protection | ptfarm.pl |

| N-Aryl and N-Aminoaryl this compound-2,5-diones | Various derivatives | Maximal Electroshock (MES) and subcutaneous Pentetrazol (scMet) tests in mice | Anticonvulsant activity observed | researchgate.netnih.gov |

| 3,3-Diphenyl-2-pyrrolidone derivatives | (±)-2-imino-l,5-dimethyl-3,3-diphenylpyrrolidine hydrochloride | Maximal Electroshock (MES) test in mice | Effective at a 30-mg/kg dose | doi.org |

| N-[(4-Arylpiperazin-1-yl)-methyl]-3-(3-methylphenyl)-pyrrolidine-2,5-diones | Mannich bases with electron-withdrawing substituents | Maximal Electroshock (MES) test in mice | Protection at doses of 100 mg/kg | ptfarm.pl |

Antimicrobial/Antibacterial Activity

The this compound framework has also been utilized in the design of novel antimicrobial and antibacterial agents. Derivatives incorporating this scaffold have demonstrated activity against a range of pathogenic microorganisms.

Research on 1-phenylpyrrolidine-2,5-diones has revealed their antifungal properties. Specifically, 1-(3',5'-dihalophenyl)pyrrolidine-2,5-diones have shown high activity against various fungi, particularly Sclerotinia sclerotiorum and Botrytis cinerea. tandfonline.com The presence of 3,5-dihalo-substituents on the phenyl ring was found to be crucial for this antifungal activity. tandfonline.com

In the realm of antibacterial agents, bis-chalcone derivatives of 1-(4-substituted phenyl)pyrrolidine-2,5-dione have been synthesized and evaluated. One such derivative, (3Z,4Z)-3,4-bis-(2-hydroxybenzylidine)-1-p-tolylpyrrolidine-2,5-dione, exhibited good antibacterial activity against Escherichia coli and potent antifungal activity against Candida albicans and Aspergillus niger. innovareacademics.in Furthermore, novel Claisen products of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid have been synthesized, and some of these derivatives showed significant zones of inhibition against both bacterial and fungal growth. x-mol.net A series of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines also exhibited a broad spectrum of antibacterial activity against several Gram-positive and Gram-negative bacteria. nih.gov

| Compound Class | Specific Derivative Example | Microorganism | Activity | Reference |

|---|---|---|---|---|

| 1-Phenylpyrrolidine-2,5-diones | 1-(3',5'-Dichlorophenyl)pyrrolidine-2,5-dione | Sclerotinia sclerotiorum, Botrytis cinerea | High antifungal activity | tandfonline.com |

| Bis-chalcone derivatives of 1-(4-substituted phenyl)pyrrolidine-2,5-dione | (3Z,4Z)-3,4-bis-(2-hydroxybenzylidine)-1-p-tolylpyrrolidine-2,5-dione | Escherichia coli | Good antibacterial activity | innovareacademics.in |

| Bis-chalcone derivatives of 1-(4-substituted phenyl)pyrrolidine-2,5-dione | (3Z,4Z)-3,4-bis-(2-hydroxybenzylidine)-1-p-tolylpyrrolidine-2,5-dione | Candida albicans, Aspergillus niger | Potent antifungal activity | innovareacademics.in |

| Claisen products of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid | Various derivatives | Gram-positive and Gram-negative bacteria, and fungi | Significant zone of inhibition | x-mol.net |

| Substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines | Various derivatives | Gram-positive and Gram-negative bacteria | Increased antibacterial effect compared to Oxytetracycline | nih.gov |

Anti-inflammatory Activity

This compound derivatives have also been investigated for their potential as anti-inflammatory agents. Inflammation is a key pathological process in a multitude of diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.